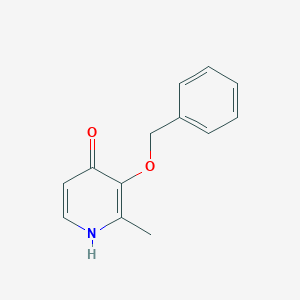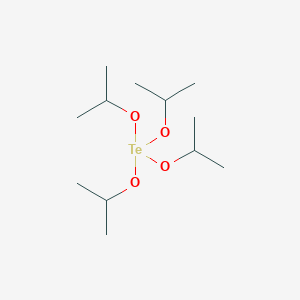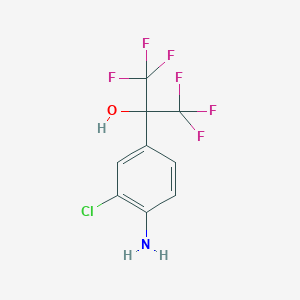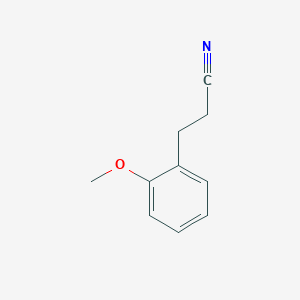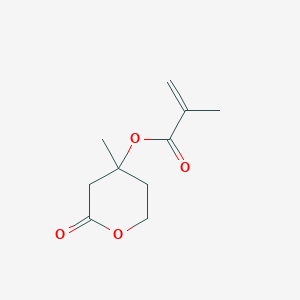![molecular formula C17H22O3 B176567 [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate CAS No. 196109-15-6](/img/structure/B176567.png)
[4-(ethenoxymethyl)cyclohexyl]methyl Benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(ethenoxymethyl)cyclohexyl]methyl benzoate, also known as EMCB, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Specifically, [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate has also been shown to modulate the activity of certain transcription factors and cytokines, which play a role in the regulation of gene expression and immune responses.
Effets Biochimiques Et Physiologiques
[4-(ethenoxymethyl)cyclohexyl]methyl Benzoate has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antitumor, and analgesic properties. In vitro studies have demonstrated that [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. In animal models, [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate has been shown to reduce inflammation and pain, making it a potential candidate for the treatment of inflammatory diseases and chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate is its versatility in various fields of scientific research. It can be used as a building block for the synthesis of novel materials, as well as a potential drug candidate for the treatment of various diseases. However, one limitation of [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Orientations Futures
There are several future directions for the study of [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate. One potential area of research is the development of new drugs based on [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate, particularly for the treatment of inflammatory diseases and cancer. Another area of research is the synthesis of novel materials and polymers using [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate as a building block. Additionally, further studies are needed to fully understand the mechanism of action of [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. With further research, [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate has the potential to make significant contributions to the fields of medicinal chemistry, materials science, and organic synthesis.
Méthodes De Synthèse
[4-(ethenoxymethyl)cyclohexyl]methyl Benzoate can be synthesized through a multi-step process involving the reaction of cyclohexanone with ethyl vinyl ether, followed by the reaction of the resulting product with benzyl chloride and benzoic acid. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
[4-(ethenoxymethyl)cyclohexyl]methyl Benzoate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate has been shown to exhibit antitumor and anti-inflammatory properties, making it a potential candidate for the development of new drugs. In materials science, [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, [4-(ethenoxymethyl)cyclohexyl]methyl Benzoate has been utilized as a protecting group for alcohols and amines.
Propriétés
Numéro CAS |
196109-15-6 |
|---|---|
Nom du produit |
[4-(ethenoxymethyl)cyclohexyl]methyl Benzoate |
Formule moléculaire |
C17H22O3 |
Poids moléculaire |
274.35 g/mol |
Nom IUPAC |
[4-(ethenoxymethyl)cyclohexyl]methyl benzoate |
InChI |
InChI=1S/C17H22O3/c1-2-19-12-14-8-10-15(11-9-14)13-20-17(18)16-6-4-3-5-7-16/h2-7,14-15H,1,8-13H2 |
Clé InChI |
PHTWSHPOEBEKSX-UHFFFAOYSA-N |
SMILES |
C=COCC1CCC(CC1)COC(=O)C2=CC=CC=C2 |
SMILES canonique |
C=COCC1CCC(CC1)COC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



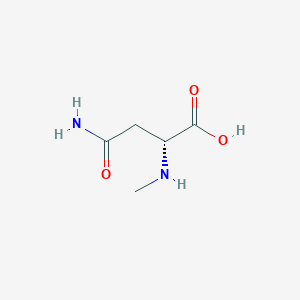
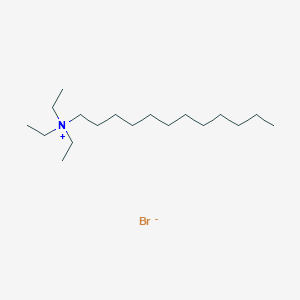
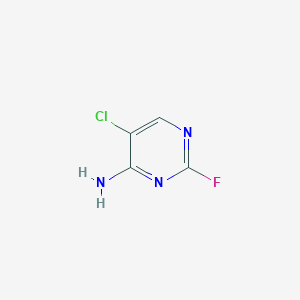
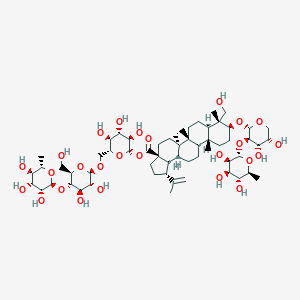
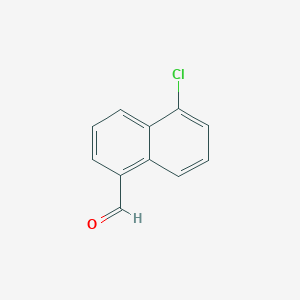
![2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B176496.png)
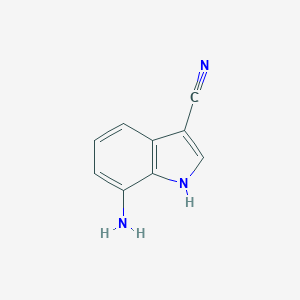
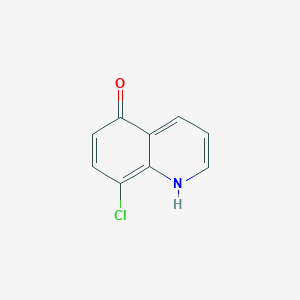
![Methyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B176507.png)
